molecular formula C8H15NO3 B13497255 N-Acetyl-N-methyl-L-valine CAS No. 234772-49-7

N-Acetyl-N-methyl-L-valine

Cat. No.: B13497255
CAS No.: 234772-49-7
M. Wt: 173.21 g/mol
InChI Key: FRYIZRQYLKRXTI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-methyl-L-valine is a derivative of the amino acid valine, where the amino group is both acetylated and methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methyl-L-valine typically involves the protection of the amino group of L-valine, followed by N-methylation and subsequent acetylation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-methyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives .

Scientific Research Applications

N-Acetyl-N-methyl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-N-methyl-L-valine involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. This can modulate various biological processes, including protein synthesis and signal transduction .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-N-methyl-L-valine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance its solubility, stability, and bioavailability compared to its analogs .

Properties

CAS No.

234772-49-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-[acetyl(methyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

FRYIZRQYLKRXTI-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)C

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.